molecular formula C16H26ClNO4 B13748668 Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride CAS No. 23959-17-3

Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride

Cat. No.: B13748668
CAS No.: 23959-17-3
M. Wt: 331.8 g/mol
InChI Key: YZFFIXWTRCZRMX-UHFFFAOYSA-N
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Description

Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride typically involves esterification reactions. One common method is the reaction of 2-butoxy-3-methoxybenzoic acid with 2-(dimethylamino)ethanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The compound can be oxidized to form different oxidation products depending on the conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Hydrolysis: 2-butoxy-3-methoxybenzoic acid and 2-(dimethylamino)ethanol.

    Oxidation: Various oxidation products depending on the specific conditions.

    Substitution: Substituted aromatic compounds with different functional groups.

Scientific Research Applications

Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The ester group can be hydrolyzed in biological systems to release the active components, which can then interact with cellular pathways. The dimethylamino group may play a role in modulating the compound’s activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride can be compared with other similar compounds, such as:

    Benzoic acid, 2-methoxy-, 3-methylbutyl ester: Similar ester structure but different substituents.

    Benzoic acid, 2-(dimethylamino)ethyl ester: Lacks the butoxy and methoxy groups.

    Benzoic acid, 2-butoxy-3-methoxy-, ethyl ester: Similar structure but different ester group.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

CAS No.

23959-17-3

Molecular Formula

C16H26ClNO4

Molecular Weight

331.8 g/mol

IUPAC Name

2-(2-butoxy-3-methoxybenzoyl)oxyethyl-dimethylazanium;chloride

InChI

InChI=1S/C16H25NO4.ClH/c1-5-6-11-20-15-13(8-7-9-14(15)19-4)16(18)21-12-10-17(2)3;/h7-9H,5-6,10-12H2,1-4H3;1H

InChI Key

YZFFIXWTRCZRMX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC=C1OC)C(=O)OCC[NH+](C)C.[Cl-]

Origin of Product

United States

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